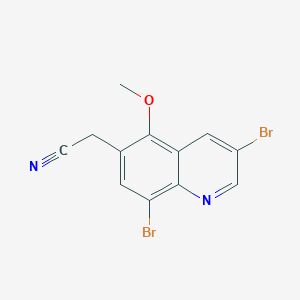![molecular formula C9H16N4O B13085111 1-[(Cyclohexyloxy)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13085111.png)
1-[(Cyclohexyloxy)methyl]-1H-1,2,4-triazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Cyclohexyloxy)methyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that features a triazole ring substituted with a cyclohexyloxy methyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The triazole ring is known for its stability and versatility, making it a valuable scaffold in drug design and other chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Cyclohexyloxy)methyl]-1H-1,2,4-triazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclohexyloxy methyl azide with an alkyne in the presence of a copper catalyst, following the principles of click chemistry. This reaction proceeds under mild conditions and provides high yields of the desired triazole product.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial to achieve high purity and yield in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(Cyclohexyloxy)methyl]-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the triazole ring or the cyclohexyloxy methyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the triazole ring or the cyclohexyloxy methyl group.
Wissenschaftliche Forschungsanwendungen
1-[(Cyclohexyloxy)methyl]-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of infections and cancer.
Industry: The compound is utilized in the production of polymers, coatings, and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-[(Cyclohexyloxy)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form stable complexes with metal ions and other biomolecules, influencing various biochemical pathways. The cyclohexyloxy methyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.
Vergleich Mit ähnlichen Verbindungen
- 1-[(Cyclohexyloxy)methyl]-1H-1,2,3-triazol-3-amine
- 1-[(Cyclohexyloxy)methyl]-1H-1,2,4-triazol-5-amine
- 1-[(Cyclohexyloxy)methyl]-1H-1,3,4-triazol-3-amine
Comparison: Compared to these similar compounds, 1-[(Cyclohexyloxy)methyl]-1H-1,2,4-triazol-3-amine exhibits unique properties due to the specific positioning of the triazole ring and the cyclohexyloxy methyl group. This configuration can influence its reactivity, stability, and interaction with biological targets, making it a distinct and valuable compound in various applications.
Eigenschaften
Molekularformel |
C9H16N4O |
|---|---|
Molekulargewicht |
196.25 g/mol |
IUPAC-Name |
1-(cyclohexyloxymethyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H16N4O/c10-9-11-6-13(12-9)7-14-8-4-2-1-3-5-8/h6,8H,1-5,7H2,(H2,10,12) |
InChI-Schlüssel |
QWRALRHMZVAVQD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)OCN2C=NC(=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


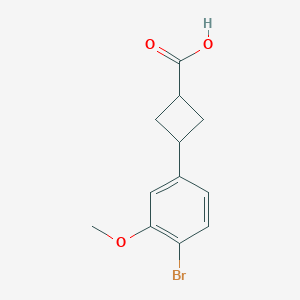
![7-Methyl-5-(trifluoromethyl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13085031.png)

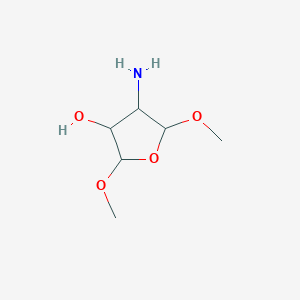
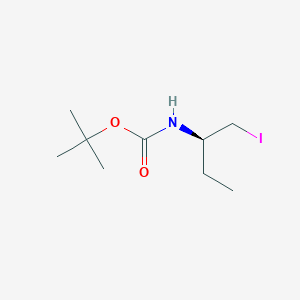
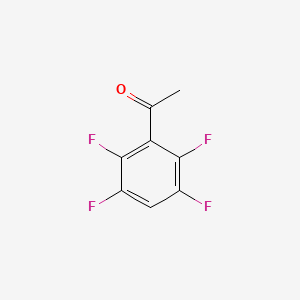
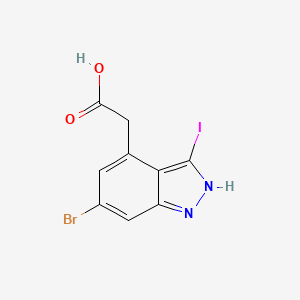
amine](/img/structure/B13085064.png)
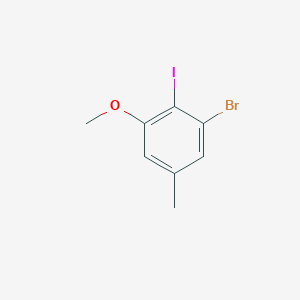

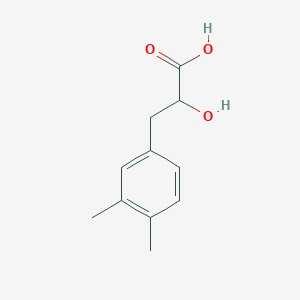
![2-Cyano-3-[1-(2-cyanoethyl)-3-[3-(difluoromethoxy)phenyl]-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B13085078.png)
![(3S)-6,6-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride](/img/structure/B13085086.png)
